molecular formula C19H29ClO2 B13713091 2,4,6-Tri-tert-butylphenyl Chloroformate CAS No. 4511-21-1

2,4,6-Tri-tert-butylphenyl Chloroformate

Cat. No.: B13713091
CAS No.: 4511-21-1
M. Wt: 324.9 g/mol
InChI Key: BEEYEMLAUCVPAM-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylphenyl Chloroformate is an organic compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a chloroformate functional group. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which influences its reactivity and applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri-tert-butylphenyl Chloroformate typically involves the reaction of 2,4,6-Tri-tert-butylphenol with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:

2,4,6-Tri-tert-butylphenol+Phosgene2,4,6-Tri-tert-butylphenyl Chloroformate+HCl\text{2,4,6-Tri-tert-butylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,4,6-Tri-tert-butylphenol+Phosgene→2,4,6-Tri-tert-butylphenyl Chloroformate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and the use of catalysts to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri-tert-butylphenyl Chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates, respectively.

    Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2,4,6-Tri-tert-butylphenol and carbon dioxide.

    Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although the bulky tert-butyl groups provide steric protection, making these reactions less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Tertiary amines, pyridine

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent unwanted side reactions.

Major Products

    Carbamates: Formed by reaction with amines

    Carbonates: Formed by reaction with alcohols

    Thiocarbonates: Formed by reaction with thiols

Scientific Research Applications

2,4,6-Tri-tert-butylphenyl Chloroformate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.

    Industry: Applied in the production of polymers, coatings, and adhesives due to its ability to form stable linkages with other molecules.

Mechanism of Action

The mechanism of action of 2,4,6-Tri-tert-butylphenyl Chloroformate involves the nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the desired product. The steric hindrance provided by the tert-butyl groups influences the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: Lacks the chloroformate group but shares the steric hindrance due to the tert-butyl groups.

    2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is commonly used as an antioxidant in industrial applications.

    2,4-Di-tert-butylphenol: Similar structure with two tert-butyl groups, used in the synthesis of other organic compounds.

Uniqueness

2,4,6-Tri-tert-butylphenyl Chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity and allows for the formation of various derivatives through substitution reactions. The steric hindrance provided by the three tert-butyl groups also makes it a valuable reagent in selective organic synthesis.

Properties

CAS No.

4511-21-1

Molecular Formula

C19H29ClO2

Molecular Weight

324.9 g/mol

IUPAC Name

(2,4,6-tritert-butylphenyl) carbonochloridate

InChI

InChI=1S/C19H29ClO2/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3

InChI Key

BEEYEMLAUCVPAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)Cl)C(C)(C)C

Origin of Product

United States

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